molecular formula C16H22N2O3 B2810675 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide CAS No. 1706220-69-0

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Cat. No.: B2810675
CAS No.: 1706220-69-0
M. Wt: 290.363
InChI Key: BCQGMIRXJSVVLA-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a cyclohexene-linked ethyl group and a furan-3-yl ethyl moiety. Oxalamides are a class of compounds widely studied for their biological and industrial applications, particularly as flavor enhancers targeting umami taste receptors (hTAS1R1/hTAS1R3) .

Notably, oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) have been commercialized as savory flavor enhancers, suggesting that the target compound may share similar functional properties .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(17-9-6-13-4-2-1-3-5-13)16(20)18-10-7-14-8-11-21-12-14/h4,8,11-12H,1-3,5-7,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQGMIRXJSVVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by dehydrogenation to form cyclohexene.

    Formation of the furan moiety: Furan can be synthesized from furfural, which is obtained from agricultural byproducts like corncobs. Furfural undergoes decarbonylation to form furan.

    Coupling of the moieties: The cyclohexene and furan moieties are then coupled through an oxalamide linkage. This involves the reaction of cyclohexene-1-ethylamine with furan-3-ethylamine in the presence of oxalyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyclohexene moiety can be reduced to form cyclohexane derivatives.

    Substitution: Both the cyclohexene and furan rings can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Key Observations:

16.101 enhance binding to umami receptors, whereas the target compound’s cyclohexene and furan groups may alter receptor affinity or metabolic pathways .

16.101 exhibit resistance to amide hydrolysis in rat hepatocytes, suggesting that the target compound may also demonstrate similar metabolic stability .

Toxicological Profiles: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, providing a high margin of safety (>33 million) for flavoring applications . 16.101 share this safety profile due to analogous metabolic pathways .

Regulatory and Industrial Relevance

  • 16.101 have regulatory approval (FEMA, EFSA) as flavoring agents, highlighting the commercial viability of oxalamides .
  • The target compound’s furan moiety may align with trends in "clean label" flavorants, as furan derivatives are naturally occurring in foods (e.g., roasted coffee). However, furan toxicity concerns (e.g., genotoxicity) necessitate rigorous safety assessments .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3}, with a molecular weight of approximately 290.36 g/mol. The compound features a cyclohexene ring and a furan moiety, which are known to contribute to various biological interactions.

PropertyValue
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
CAS Number1706220-69-0

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the furan and cyclohexene components suggests potential interactions with biological pathways involved in inflammation, cancer, and microbial resistance.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with receptor sites, influencing signal transduction pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating a potential antimicrobial role.

Case Studies

  • Anticancer Activity : A study on oxalamide derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The presence of furan rings in similar compounds has been linked to enhanced anticancer activity due to their ability to interact with DNA and inhibit tumor growth.
  • Anti-inflammatory Effects : Compounds containing cyclohexene moieties have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, suggesting that this compound could have similar effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

Key Steps:

  • Formation of Cyclohexene : This can be achieved through hydrogenation or cyclization reactions.
  • Synthesis of Furan Derivatives : Often involves cyclization from suitable precursors.
  • Oxalamide Formation : The final step includes coupling the intermediates using oxalyl chloride or similar reagents.

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